Propyl Itraconazole

Description

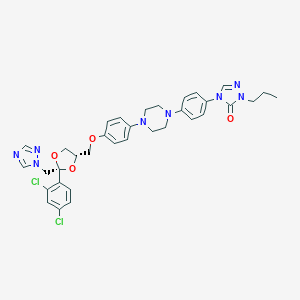

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXPLQZZCVGBG-NHZFLZHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512146 |

Source

|

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74855-91-7 |

Source

|

| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of propyl itraconazole

An In-Depth Technical Guide to the Synthesis and Characterization of Propyl Itraconazole (Itraconazole Impurity C)

This guide provides a comprehensive technical overview for the . As a known derivative and European Pharmacopoeia (EP) impurity C of the broad-spectrum antifungal agent itraconazole, the controlled synthesis and rigorous characterization of this compound are critical for its use as a reference standard in impurity profiling, quality control, and structure-activity relationship (SAR) studies.[1][2]

This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a self-validating and robust methodological framework for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound

The synthesis of this compound is analogous to the established routes for itraconazole and its derivatives, which typically involve a convergent synthesis strategy.[3] This approach hinges on the preparation of two key fragments—a substituted triazolone core and a dichlorophenyl-dioxolane side chain—which are then coupled in a final condensation step.[4][5] The defining feature of the this compound synthesis is the N-alkylation of the triazolone precursor with a propyl group instead of the sec-butyl group found in the parent drug.[1]

Synthetic Strategy and Rationale

The core of the synthetic strategy is a nucleophilic substitution reaction. A triazolone precursor, which contains a nucleophilic nitrogen, is reacted with a suitable propylating agent. This modified triazolone "right half" is then coupled with the tosylated dioxolane "left half" to form the final molecule.

Causality Behind Experimental Choices:

-

Convergent vs. Linear Synthesis: A convergent approach is chosen over a linear one because it generally leads to higher overall yields and allows for the modular synthesis of various analogs by simply modifying one of the fragments.[3]

-

Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is typically employed for the N-alkylation step. It is strong enough to deprotonate the triazolone nitrogen, creating the requisite nucleophile, but not so harsh as to cause unwanted side reactions or degradation of the starting materials.[1]

-

Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this type of nucleophilic substitution. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.[1][5]

Experimental Protocol: Synthesis of this compound

The synthesis is presented in two main stages: the N-alkylation of the triazolone precursor and the final condensation with the dioxolane side chain.

Stage A: N-Alkylation of 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (the triazolone precursor) in DMSO.

-

Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution.

-

Alkylation: Add 1.2 equivalents of 1-bromopropane.

-

Reaction: Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the propyl-triazolone intermediate.[6]

Stage B: Demethylation and Final Condensation

-

Demethylation: The methoxy group on the intermediate from Stage A is cleaved using a strong acid like hydrobromic acid (HBr) at elevated temperatures to yield the corresponding phenol.[1] This step is crucial to expose the hydroxyl group needed for the final coupling.

-

Condensation Reaction:

-

Dissolve 1 equivalent of the demethylated propyl-triazolone intermediate (the phenol) in DMSO.

-

Add a strong base, such as potassium hydroxide (KOH), to deprotonate the phenolic hydroxyl group.

-

Add 1 equivalent of the cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methyl methanesulfonate (the tosylated side chain).[6]

-

Heat the mixture to 60-65°C for approximately 3-5 hours.[5]

-

-

Purification: The crude this compound is isolated by precipitation in water and filtration. Final purification is achieved via recrystallization from a suitable solvent system, such as a mixture of methanol, acetone, and toluene, to yield the final product with high purity.[6]

Synthetic Workflow Diagram

Caption: Figure 1: Convergent Synthesis of this compound.

Part 2: Characterization of this compound

Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound and for quantifying it in various matrices. A reversed-phase (RP-HPLC) method is typically used, leveraging the hydrophobic nature of the molecule.

Principle: The sample is injected into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a nonpolar stationary phase (e.g., C18). Compounds separate based on their relative affinity for the two phases. Purity is determined by the area percentage of the main peak in the resulting chromatogram.

Self-Validation: A robust HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[7][8]

Experimental Protocol: Purity Determination by RP-HPLC

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for itraconazole and its analogs.[8] |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (50:50 v/v) | A common solvent mixture that provides good separation and peak shape.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[9] |

| Detection | UV at 262 nm | Itraconazole and its analogs exhibit a strong UV absorbance maximum around this wavelength.[10][11] |

| Injection Volume | 20 µL | A typical volume for analytical HPLC. |

| Column Temp. | Ambient or 40°C | Controlled temperature ensures retention time reproducibility.[12] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z), which corresponds to its molecular weight.

Principle: The eluent from an HPLC system is directed into a mass spectrometer. The molecules are ionized (typically via electrospray ionization, ESI), and the resulting ions are separated by the mass analyzer based on their m/z. For this compound, the expected protonated molecule [M+H]⁺ will be detected.

Expected Results for this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄[13] |

| Molecular Weight | 691.61 g/mol [13] |

| Ionization Mode | ESI Positive |

| Expected Ion [M+H]⁺ | ~692.22 m/z |

| Isotopic Pattern | A characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed, providing further structural confirmation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Principle: Atomic nuclei with a non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. When irradiated with radiofrequency pulses, they absorb energy and transition to a higher energy state. The specific frequency required for this transition (chemical shift) is highly dependent on the local electronic environment, providing a unique fingerprint of the molecular structure.

Expected ¹H NMR Spectral Features: The most telling difference between the ¹H NMR spectra of itraconazole and this compound will be the signals corresponding to the alkyl side chain on the triazolone ring.

-

Itraconazole (sec-butyl group): Will show complex multiplets for the CH and CH₂ groups and two distinct signals (a triplet and a doublet) for the two non-equivalent CH₃ groups.

-

This compound (n-propyl group): Will show a much simpler and characteristic pattern:

-

A triplet around 0.9 ppm (CH₃)

-

A sextet (multiplet) around 1.6-1.8 ppm (-CH₂-)

-

A triplet around 3.8-4.0 ppm (N-CH₂-)

-

The rest of the spectrum, including signals for the aromatic protons, the triazole protons (singlets > 8 ppm), and the dioxolane ring, will be largely consistent with the spectrum of itraconazole.[14][15]

Analytical Characterization Workflow Diagram

Caption: Figure 2: Analytical Workflow for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a convergent synthetic route, primarily involving the N-alkylation of a triazolone precursor followed by condensation with the dioxolane side chain. The causality-driven selection of reagents and conditions ensures a high-yield and robust process. Subsequent characterization using a suite of orthogonal analytical techniques—HPLC for purity, LC-MS for identity, and NMR for definitive structural confirmation—provides a self-validating system to qualify the material as a reference standard for pharmaceutical development and quality control.

References

-

Paruchuri, S., & Haritha Pavani, K. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865.

-

Xu, J., et al. (2012). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 55(15), 6894–6909.

-

Kim, H., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3143–3148.

-

Ahn, C. I., et al. (1999). A highly efficient synthesis of itraconazole intermediates and their analogues. Journal of the Korean Chemical Society, 43(6), 676-681.

-

Patel, P., et al. (2014). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. International Journal of Pharmaceutical and Clinical Research, 6(4), 314-318.

-

Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.

-

Thimmaraju, M. K., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 133-137.

-

Shandong Luoxin Pharmaceutical Group Stock Co Ltd. (2016). Preparation method of itraconazole. CN106146480A.

-

Mishra, K., et al. (2020). Itraconazole: A literature review on analytical and bio-analytical methods. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 5(4), 10-15.

-

Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677-691.

-

Head, D. L. (2018). Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. University of Kansas.

-

Tianjin Lisheng Pharmaceutical Co Ltd. (2007). Method of synthesizing Itraconazole. CN101012222A.

-

Neuland Laboratories Limited. (2010). A Process For The Preparation Of Itraconazole. IN2010CH00898A.

-

Kim, H. J., et al. (2016). Development of the Efficient Synthetic Route for Itraconazole Antifungal Agent. Applied Chemistry for Engineering, 27(1), 93-99.

-

Kumar, P., et al. (2011). UV-Visible Spectrophotometric Method Development and Validation of Itraconazole in Bulk and Capsule Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 140-142.

-

Nsiama, T. K., et al. (2019). Truncated Itraconazole Analogues Exhibiting Potent Anti-Hedgehog Activity and Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 10(9), 1326–1331.

-

Mishra, K., et al. (2021). Analytical techniques for the estimation of itraconazole in capsule dosage form by spectrophotometric method. GSC Biological and Pharmaceutical Sciences, 14(2), 135-141.

-

Nsiama, T. K., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 510-515.

-

Shandong Luoxin Pharmaceutical Group Stock Co Ltd. (2019). A kind of preparation method of Itraconazole. CN106146480B.

-

Nsiama, T. K., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ResearchGate.

-

Scimplify. (n.d.). Itraconazole (IT7) (2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one). Retrieved January 15, 2026.

-

Telangana State Industrial Infrastructure Corporation. (n.d.). ITRACONAZOLE BRIEF MANUFACTURING PROCESS.

-

Zhejiang Huahai Pharmaceutical Co Ltd. (2015). Optically pure itraconazole key intermediate, synthetic method thereof and method for synthesizing optically pure itraconazole by using same. CN104774195A.

-

Shimadzu Corporation. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Application News No. C108.

-

Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved January 15, 2026.

-

Uno, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Annals of Clinical Biochemistry, 57(5), 387-395.

-

Mokadam, N. A., et al. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 40(6), 1236–1244.

-

Naarini Molbio Pharma. (n.d.). Itraconazole Propyl analog. Retrieved January 15, 2026.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12876968.

-

Sankar, G., et al. (2012). Spectral characterization of Itraconazole impurities in the drug product. Trade Science Inc.

-

National Center for Biotechnology Information. (n.d.). Itraconazole. PubChem Compound Summary for CID 55283.

-

Tianjin Tianjiao Pharmaceutical Co Ltd. (2009). Synthetic method of itraconazole key intermediate triazole compounds. CN101391994A.

-

Al-Tannak, N. M., et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Chromatography B, 1152, 122240.

-

Waters Corporation. (2015). UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. Waters Application Note.

-

Peeters, O. M., et al. (1998). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical Sciences, 87(12), 1507-1512.

-

ResearchGate. (n.d.). NMR spectra of itraconazole. [Image]. Retrieved January 15, 2026.

Sources

- 1. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naarini Molbio Pharma [naarini.com]

- 3. journal.ksiec.or.kr [journal.ksiec.or.kr]

- 4. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]

- 5. A Process For The Preparation Of Itraconazole [quickcompany.in]

- 6. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 7. ijrpb.com [ijrpb.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Propyl Itraconazole: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl itraconazole, formally recognized by the European Pharmacopoeia as Itraconazole Impurity C, is a significant related substance of the broad-spectrum antifungal agent, itraconazole.[1][2] As a critical impurity, understanding its chemical properties and structure is paramount for researchers and professionals involved in the development, manufacturing, and quality control of itraconazole-based pharmaceuticals. The primary structural distinction between this compound and the parent drug lies in the substitution at the triazolone ring; this compound possesses a propyl group, whereas itraconazole features a sec-butyl group.[2] This seemingly minor alteration can influence the molecule's physicochemical properties, pharmacological activity, and toxicological profile. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, offering valuable insights for the scientific community.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental chemical and physical properties is the bedrock of its scientific investigation. This section details the key identifiers and physicochemical parameters of this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-propyl-3H-1,2,4-triazol-3-one | [1] |

| Synonyms | This compound, Itraconazole EP Impurity C, Itraconazole Propyl Analog | [1] |

| CAS Number | 74855-91-7 | [2][3] |

| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄ | [2][3] |

| Molecular Weight | 691.61 g/mol | [2][3] |

| Appearance | Off-white solid (reported by commercial suppliers) | |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | |

| Melting Point | Not available in public literature. | |

| Boiling Point | Not available in public literature. | |

| pKa | Not available in public literature. | |

| LogP | Not available in public literature. |

Chemical Structure and Stereochemistry

The chemical structure of this compound is intricate, featuring multiple rings and stereocenters, which are crucial for its biological activity and interaction with analytical systems.

2D Chemical Structure

Caption: 2D Chemical Structure of this compound.

This compound shares the same core tetracyclic structure as itraconazole, which consists of a dioxolane ring, a piperazine ring, and two triazole rings. The key differentiating feature is the n-propyl group attached to the triazolone moiety.

Stereochemistry

Similar to itraconazole, this compound possesses three chiral centers, leading to the possibility of eight stereoisomers. The stereochemistry of the dioxolane ring is of particular importance. In the active pharmaceutical ingredient itraconazole, the substituents on the dioxolane ring are in a cis configuration.[4] It is presumed that this compound, as a related substance, also maintains this cis relationship. The absolute stereochemistry at each chiral center can significantly impact the biological activity and toxicological profile of the molecule.

Synthesis and Purification

While a detailed, publicly available, step-by-step synthesis protocol specifically for this compound is scarce, its synthesis can be logically inferred from the known synthetic routes of itraconazole and its analogs.[4][][6] The general strategy involves the coupling of two key intermediates.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is illustrated below. The synthesis hinges on the formation of the ether linkage between the dioxolane-containing side chain and the phenylpiperazine core, followed by the alkylation of the triazolone ring with a propyl group.

Caption: Retrosynthetic approach for this compound.

Hypothetical Synthesis Protocol

The following protocol is a generalized procedure based on the synthesis of similar itraconazole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Propyl-Triazolone Intermediate

-

React 4-(4-(4-aminophenoxy)phenyl)piperazin-1-yl)phenol with a suitable propylating agent (e.g., 1-bromopropane or propyl iodide) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide - DMF) to introduce the propyl group onto the triazolone precursor.

-

The resulting intermediate is then cyclized to form the triazolone ring.

Step 2: Synthesis of the Dioxolane Side-Chain

-

The synthesis of the cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methanol intermediate is a well-established multi-step process that is a common precursor for many azole antifungals.[6]

Step 3: Coupling Reaction

-

The hydroxyl group of the propyl-triazolone intermediate is coupled with a tosylated or mesylated derivative of the dioxolane side-chain via a Williamson ether synthesis.

-

This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO with a strong base such as sodium hydride at an elevated temperature.

Step 4: Purification

-

The crude this compound is then purified using techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired product with high purity.[7]

Analytical Characterization

The unambiguous identification and purity assessment of this compound are critical for its use as a reference standard and for quality control purposes. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation, identification, and quantification of this compound from itraconazole and other related impurities. The European Pharmacopoeia provides a reference HPLC method for the analysis of itraconazole and its impurities.[8]

Table 2: Representative HPLC Method Parameters for Itraconazole and its Impurities

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and acetonitrile |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 263 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: The specific gradient profile and buffer composition should be referred from the relevant pharmacopeial monograph or developed and validated in-house.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of this compound. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds.

-

Expected Molecular Ion: In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 691.61.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS analysis can provide valuable structural information, helping to confirm the connectivity of the different moieties within the molecule. Characteristic fragments would arise from the cleavage of the ether linkage, the piperazine ring, and the triazolone group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure and connectivity of atoms in the this compound molecule. While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the structure and by comparison with the known spectra of itraconazole.[10]

-

¹H NMR: Key signals would include the characteristic aromatic protons of the dichlorophenyl and phenyl rings, the protons of the piperazine and dioxolane rings, and the distinct signals for the n-propyl group (a triplet for the methyl group and two multiplets for the methylene groups).

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the 34 carbon atoms in the molecule, providing a carbon fingerprint of the compound.

Commercial suppliers of "Itraconazole EP Impurity C" reference standards typically provide a Certificate of Analysis that includes HPLC, MS, and NMR data, which are essential for its definitive identification.[3][10]

Conclusion

This compound, as a specified impurity of itraconazole, plays a crucial role in the quality assessment of this important antifungal medication. A thorough understanding of its chemical properties, structure, and analytical behavior is indispensable for pharmaceutical scientists and researchers. This technical guide has synthesized available information to provide a comprehensive overview, from its fundamental physicochemical properties to its synthesis and analytical characterization. While some experimental data for pure this compound remains to be published in peer-reviewed literature, the methodologies and principles outlined herein provide a solid foundation for its study and control in a research and development setting. The continued investigation and documentation of the properties of such related substances are vital for ensuring the safety and efficacy of pharmaceutical products.

References

- Simson Pharma Limited. Itraconazole EP Impurity C | CAS No- 74855-91-7. Accessed January 15, 2026.

- GLP Pharma Standards. Itraconazole EP Impurity C | CAS No- 74855-91-7. Accessed January 15, 2026.

- Klivon. Itraconazole EP Impurity C | CAS Number 74855-91-7. Accessed January 15, 2026.

- RASĀYAN J. Chem. ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. Accessed January 15, 2026.

- Chemicea. Itraconazole EP Impurity C | 74855-91-7. Accessed January 15, 2026.

- SRIRAMCHEM. Itraconazole EP Impurity C. Accessed January 15, 2026.

- Semantic Scholar. Spectral characterization of itraconazole impurities in the drug product. Accessed January 15, 2026.

- TSI Journals. spectral-characterization-of-itraconazole-impurities-in-the-drug-product.pdf. Accessed January 15, 2026.

- BOC Sciences. Itraconazole and Impurities. Accessed January 15, 2026.

- SynZeal. Itraconazole Impurities. Accessed January 15, 2026.

- PMC - NIH. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Accessed January 15, 2026.

- A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Accessed January 15, 2026.

- Pharmaffiliates. Itraconazole-impurities. Accessed January 15, 2026.

- Google Patents. CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof .... Accessed January 15, 2026.

- Google Patents. CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds. Accessed January 15, 2026.

- PubChem - NIH. Itraconazole | C35H38Cl2N8O4 | CID 55283. Accessed January 15, 2026.

- ResearchGate. Cocrystals of Itraconazole with Amino Acids: Screening, Synthesis, Solid State Characterization, In Vitro Drug Release and Antifungal Activity | Request PDF. Accessed January 15, 2026.

- PMC - NIH. Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. Accessed January 15, 2026.

- ResearchGate. (PDF) Preparation of Topical Itraconazole with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis. Accessed January 15, 2026.

Sources

- 1. Itraconazole EP Impurity C | 74855-91-7 [chemicea.com]

- 2. Itraconazole EP Impurity C - SRIRAMCHEM [sriramchem.com]

- 3. klivon.com [klivon.com]

- 4. CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof, and method for synthesizing optically pure itraconazole from the intermediate - Google Patents [patents.google.com]

- 6. CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ijrpb.com [ijrpb.com]

- 9. tsijournals.com [tsijournals.com]

- 10. glppharmastandards.com [glppharmastandards.com]

A Technical Guide to the Preliminary In Vitro Antifungal Assessment of Propyl Itraconazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary in vitro antifungal evaluation of propyl itraconazole, a novel analog of the broad-spectrum antifungal agent, itraconazole. This document offers in-depth, scientifically grounded protocols and explains the rationale behind experimental choices, ensuring a robust and self-validating approach to the investigation of this new chemical entity.

Introduction: The Rationale for this compound

Itraconazole, a triazole antifungal, has been a cornerstone in the treatment of a wide array of fungal infections for decades.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4]

The exploration of itraconazole analogs is driven by the need for new antifungal agents with improved potency, altered spectrum of activity, and the potential to overcome emerging resistance.[5][6] Structure-activity relationship (SAR) studies have revealed that modifications to the side chains of the itraconazole molecule can significantly impact its biological activity.[1][7] Specifically, alterations to the sec-butyl side chain have been shown to influence the antiangiogenic and Hedgehog signaling inhibitory activities of itraconazole, suggesting that this position is amenable to modification to modulate its biological profile.[1][8][9]

This guide focuses on "this compound," a hypothetical analog where the sec-butyl group is replaced by a propyl group. The rationale for investigating this modification is to explore how a subtle change in the lipophilicity and steric bulk at this position may affect its antifungal efficacy.

Presumed Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound, as a triazole derivative, is presumed to share the same mechanism of action as its parent compound, itraconazole. The core of this mechanism is the inhibition of lanosterol 14α-demethylase. The triazole moiety of the molecule is crucial for this activity, as it binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing the demethylation of lanosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.[4][5]

Caption: Proposed mechanism of action of this compound.

In Vitro Antifungal Susceptibility Testing: A Step-by-Step Guide

To evaluate the preliminary in vitro antifungal activity of this compound, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed to ensure reproducibility and comparability of data.[10][11][12][13][14][15]

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16]

Experimental Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

-

Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).

-

Include a growth control well (no drug) and a sterility control well (no drug, no inoculum).

-

-

Inoculum Preparation:

-

Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microdilution plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[12] This can be assessed visually or using a spectrophotometer.

-

Caption: Workflow for broth microdilution susceptibility testing.

Disk Diffusion Method (CLSI M44)

This method provides a qualitative assessment of antifungal activity and is simpler to perform than broth microdilution.[10]

Experimental Protocol:

-

Preparation of Agar Plates:

-

Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Evenly swab the entire surface of the agar plate with the fungal suspension.

-

-

Disk Application:

-

Prepare sterile paper disks impregnated with a known concentration of this compound.

-

Place the disks onto the inoculated agar surface.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Zone of Inhibition Measurement:

-

Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is indicative of the antifungal activity.

-

Data Presentation and Interpretation

Quantitative data from the broth microdilution experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound and Itraconazole

| Fungal Species | This compound MIC (µg/mL) | Itraconazole MIC (µg/mL) |

| Candida albicans ATCC 90028 | [Expected Value] | [Reference Value] |

| Candida glabrata ATCC 90030 | [Expected Value] | [Reference Value] |

| Candida parapsilosis ATCC 22019 | [Expected Value] | [Reference Value] |

| Aspergillus fumigatus ATCC 204305 | [Expected Value] | [Reference Value] |

| Cryptococcus neoformans ATCC 90112 | [Expected Value] | [Reference Value] |

Interpretation of Results:

The MIC values for this compound should be compared to those of the parent compound, itraconazole, and to established clinical breakpoints where available.[12][17][18] A lower MIC value for this compound would suggest enhanced potency. The spectrum of activity can be assessed by comparing its efficacy against a panel of clinically relevant fungal species.

Conclusion and Future Directions

This guide outlines a robust methodology for the preliminary in vitro evaluation of this compound's antifungal activity. The data generated from these experiments will provide critical insights into its potential as a novel antifungal agent. Favorable in vitro activity would warrant further investigation, including studies on its cytotoxicity, pharmacokinetics, and in vivo efficacy in animal models of fungal infection. The exploration of itraconazole analogs like this compound is a promising avenue for the development of new and improved antifungal therapies.

References

-

Shi, W., et al. (2011). Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry, 54(20), 7363–7374. Available at: [Link]

-

Head, S. A., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry, 62(7), 3731–3747. Available at: [Link]

-

Bauer, L., et al. (2018). Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP). Antiviral Research, 156, 55-63. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4945. Available at: [Link]

-

Fisher, J. F., et al. (2022). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 8(5), 453. Available at: [Link]

-

Head, S. A., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry, 62(7), 3731–3747. Available at: [Link]

-

Xie, C., et al. (2014). Design, synthesis, and antifungal activity of novel triazole compounds containing piperazine moiety. Medicinal Chemistry Research, 23(10), 4473–4480. Available at: [Link]

-

CLSI. (2017). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Sun, N., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 911–917. Available at: [Link]

-

Li, D., et al. (2018). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 8(38), 21381–21393. Available at: [Link]

-

Pfaller, M. A., et al. (1998). Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients. Journal of Clinical Microbiology, 36(10), 2834–2838. Available at: [Link]

-

EUCAST. (2026). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

Bauer, L., et al. (2018). Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP). Johns Hopkins University. Available at: [Link]

-

Gauthier, G. M., & Andes, D. R. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(2), 223. Available at: [Link]

-

CLSI. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

-

CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]

-

Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 235–242. Available at: [Link]

-

Pfaller, M. A., & Rex, J. H. (2001). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Seminars in Respiratory and Critical Care Medicine, 22(4), 363–374. Available at: [Link]

-

Rodriguez-Tudela, J. L., et al. (2006). Antifungal Susceptibility Testing in Aspergillus Spp. According to EUCAST Methodology. Medical Mycology, 44(Supplement_1), S319–S325. Available at: [Link]

-

Wieder, A. M., & Patterson, T. F. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(9), ofab414. Available at: [Link]

-

Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 235–242. Available at: [Link]

-

Head, S. A., et al. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ResearchGate. Available at: [Link]

-

Benito-Martinez, S., et al. (1997). In vitro antifungal susceptibility testing. Revista Iberoamericana de Micología, 14(2), 68–73. Available at: [Link]

-

Espinel-Ingroff, A., et al. (2001). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Antimicrobial Agents and Chemotherapy, 45(6), 1811–1818. Available at: [Link]

-

Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

-

Head, S. A. (2018). Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. The University of Kansas. Available at: [Link]

-

Grant, S. M., & Clissold, S. P. (1989). Itraconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in superficial and systemic mycoses. Drugs, 37(3), 310–344. Available at: [Link]

-

Head, S. A., et al. (2019). Structure–Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry, 62(7), 3731–3747. Available at: [Link]

-

Simonetti, G., et al. (2005). In vitro activity of propyl gallate-azole drug combination against fluconazole- and itraconazole-resistant Candida albicans strains. Journal of Applied Microbiology, 99(6), 1415–1421. Available at: [Link]

-

DrugBank Online. (n.d.). Itraconazole oral solution. Available at: [Link]

-

Medical Centric. (2025). Pharmacology of Itraconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of itraconazole (antifungal medication)?. Available at: [Link]

-

Wikipedia. (n.d.). Itraconazole. Available at: [Link]

-

Nishiyama, Y., et al. (1991). [In vitro antifungal activity of itraconazole: a comparative study with ketoconazole]. The Japanese Journal of Antibiotics, 44(5), 580–587. Available at: [Link]

-

Van Cutsem, J. (1989). [In-vitro and in-vivo activity of itraconazole]. Recenti Progressi in Medicina, 80(12), 644–649. Available at: [Link]

-

Espinel-Ingroff, A., et al. (1984). In vitro studies with R 51,211 (itraconazole). Antimicrobial Agents and Chemotherapy, 26(1), 5–9. Available at: [Link]

-

Van Cutsem, J. (1989). The in-vitro antifungal spectrum of itraconazole. Mycoses, 32(S1), 7–13. Available at: [Link]

Sources

- 1. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 11. EUCAST: Fungi (AFST) [eucast.org]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 14. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Portico [access.portico.org]

Propyl Itraconazole: A Technical Guide to the Design, Synthesis, and Preclinical Evaluation of a Novel Itraconazole Derivative

Abstract: The persistent challenge of invasive fungal infections, coupled with the emergence of azole-resistant strains, necessitates the continuous development of novel antimycotic agents. Itraconazole, a broad-spectrum triazole, remains a cornerstone of antifungal therapy, yet its clinical utility can be hampered by variable oral bioavailability and significant drug-drug interactions stemming from its metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] This technical guide provides a comprehensive framework for the design, synthesis, and preclinical evaluation of Propyl Itraconazole, a novel derivative conceived to enhance the pharmacological profile of the parent compound. By substituting the native sec-butyl group with a propyl moiety, we hypothesize a potential modulation of lipophilicity and metabolic stability. This document serves as a roadmap for researchers and drug development professionals, detailing the scientific rationale, proposed synthetic routes, and a self-validating system of in vitro protocols to rigorously assess the viability of this next-generation azole antifungal.

Part 1: Foundational Principles: The Azole Antifungals and Itraconazole

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The fungistatic or fungicidal activity of the azole class of antifungals is rooted in their targeted disruption of fungal cell membrane integrity.[4][5] Azoles exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[6][7][8][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells.[4][10]

The mechanism involves the nitrogen atom in the azole ring binding to the heme iron atom in the active site of CYP51.[11][12] This binding event prevents the enzyme from converting its substrate, lanosterol, into ergosterol.[12][13][14] The consequences of this inhibition are twofold:

-

Ergosterol Depletion: The scarcity of ergosterol compromises the structural integrity and fluidity of the fungal membrane, leading to increased permeability and disruption of essential membrane-bound enzymes.[8][10]

-

Toxic Sterol Accumulation: The enzymatic blockade causes a buildup of toxic 14α-methylated sterol precursors, which further destabilizes the membrane architecture and inhibits fungal growth.[8][12]

Azoles exhibit selective toxicity because they have a significantly higher affinity for fungal CYP51 than for mammalian cytochrome P450 enzymes.[8][10] However, cross-reactivity, particularly with human CYP3A4, is a known liability of this class, leading to clinically significant drug-drug interactions.[1][11]

The Parent Compound: Itraconazole Profile and Rationale for Derivatization

Itraconazole is a highly lipophilic, second-generation triazole with a broad spectrum of activity against yeasts, molds, and dimorphic fungi.[15][16][17] Its molecular structure features a complex side chain terminating in a triazolinone ring, which contributes to its potent antifungal activity.

Despite its efficacy, Itraconazole presents several pharmacological challenges:

-

Variable Bioavailability: Its high lipophilicity leads to poor aqueous solubility, resulting in absorption that is dependent on gastric pH and food intake.[3][18][19][20]

-

Extensive Metabolism: Itraconazole is a substrate and a potent inhibitor of the human CYP3A4 enzyme.[1][2][11] This leads to a high potential for drug-drug interactions and the formation of multiple metabolites, including the active hydroxy-itraconazole.[3][15]

-

Non-linear Pharmacokinetics: Saturation of metabolic pathways can lead to dose-dependent pharmacokinetics, complicating dosing regimens.[21]

The development of This compound is predicated on the hypothesis that modifying the alkyl group on the triazolinone ring can favorably alter the molecule's physicochemical properties. Specifically, replacing the existing sec-butyl group with a linear n-propyl group is proposed to:

-

Optimize Lipophilicity: Fine-tune the logP value to potentially improve absorption and distribution characteristics.

-

Alter Metabolic Profile: Modify the molecule's interaction with the active site of CYP3A4, potentially reducing the rate of metabolism and mitigating drug-drug interactions.

-

Maintain or Enhance Antifungal Potency: Preserve the core pharmacophore responsible for binding to the fungal CYP51 target.

Part 2: Design and Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be logically adapted from established methods for Itraconazole synthesis. The key modification involves the introduction of an n-propyl group instead of a sec-butyl group during the formation of the triazolinone precursor. The final, critical step is the condensation of the modified triazolinone core with the dichlorophenyl-dioxolane side chain.

The proposed final condensation reaction is as follows:

-

Reactant A: 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-propyl )-3H-1,2,4-triazol-3-one. (The novel precursor).

-

Reactant B: cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methyl methanesulfonate. (The standard Itraconazole side chain).

-

Conditions: The reaction is typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a base such as potassium hydroxide.[22][23]

Caption: Proposed final synthetic step for this compound.

Part 3: Preclinical Evaluation Workflow

A rigorous, stepwise in vitro evaluation is essential to validate the therapeutic potential of this compound. The following protocols form a self-validating system, comparing the novel derivative directly against its parent compound, Itraconazole.

Experiment 1: In Vitro Antifungal Susceptibility Testing

Causality: The primary objective is to determine if the structural modification affects the compound's intrinsic antifungal activity. This is quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. A lower MIC value indicates higher potency.

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

-

Preparation of Compounds: Prepare stock solutions of this compound and Itraconazole (control) in 100% dimethyl sulfoxide (DMSO).

-

Culture Preparation: Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI 1640 medium to a final concentration of ~1-5 x 10³ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each drug in RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 8 µg/mL).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth (e.g., ~50% inhibition for fungistatic azoles) compared to the growth control.

Hypothetical Data Presentation:

| Fungal Strain | This compound MIC₅₀ (µg/mL) | Itraconazole MIC₅₀ (µg/mL) |

| Candida albicans (ATCC 90028) | 0.125 | 0.125 |

| Aspergillus fumigatus (ATCC 204305) | 0.25 | 0.5 |

| Cryptococcus neoformans (ATCC 208821) | 0.06 | 0.06 |

| Azole-Resistant C. albicans | 4 | >8 |

Experiment 2: Mechanism of Action Confirmation via Ergosterol Assay

Causality: This experiment is designed to confirm that this compound retains the canonical azole mechanism of action—inhibition of ergosterol biosynthesis. This is a critical validation step to ensure the derivatization did not fundamentally alter its molecular target.

Caption: Ergosterol biosynthesis pathway and the point of azole inhibition.

Protocol: Sterol Extraction and Analysis

-

Fungal Culture: Grow a yeast strain (e.g., Saccharomyces cerevisiae) to mid-log phase in a suitable broth.

-

Drug Treatment: Expose the fungal cells to sub-lethal concentrations (e.g., 0.5x MIC) of this compound and Itraconazole for several hours. Include an untreated control.

-

Sterol Extraction: Harvest the cells, saponify them with alcoholic potassium hydroxide, and extract the non-saponifiable lipids (sterols) using n-heptane.

-

Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Validation: A successful inhibition of CYP51 will result in a marked decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the drug-treated samples compared to the untreated control.

Experiment 3: In Vitro Metabolic Stability Assessment

Causality: A key goal of this derivatization strategy is to potentially reduce the compound's susceptibility to metabolism by human liver enzymes, particularly CYP3A4. This experiment provides a first-pass assessment of this critical pharmacokinetic property. Improved metabolic stability could predict a longer in vivo half-life and fewer drug-drug interactions.

Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled human liver microsomes, and the test compound (this compound or Itraconazole) at a low concentration (e.g., 1 µM).

-

Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (the cofactor for P450 enzymes).

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the remaining parent drug using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Presentation:

| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted Hepatic Extraction |

| This compound | 45 | 30.8 | Low |

| Itraconazole (Control) | 25 | 55.5 | Moderate |

| Verapamil (High Clearance Control) | < 5 | > 277 | High |

Part 4: Future Directions and Conclusion

The successful completion of this in vitro evaluation workflow provides the foundational data package for this compound. If the results are promising—demonstrating retained or enhanced antifungal potency coupled with improved metabolic stability—the logical next steps involve advancing the compound into more complex preclinical models. These include in vivo efficacy studies using murine models of systemic candidiasis or aspergillosis, comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and preliminary toxicology assessments.

References

-

Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023). StudySmarter. [Link]

-

Goyal, A., & Zito, P. M. (2023). Itraconazole. In StatPearls. StatPearls Publishing. [Link]

-

Itraconazole oral solution | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. [Link]

-

Mechanisms of action in antifungal drugs | Research Starters. (n.d.). EBSCO. [Link]

-

Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. (n.d.). Slideshare. [Link]

-

Azole antifungals. (n.d.). Life Worldwide. [Link]

-

Kunze, K. L., Wienkers, K. C., & Isoherranen, N. (2011). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 39(8), 1417–1426. [Link]

-

Mechanism of Action of Azole Antifungal. (2023). Pharmacy Freak. [Link]

-

Parker, J. E., Warrilow, A. G. S., Price, C. L., et al. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. PLOS ONE, 11(12), e0167485. [Link]

-

Chen, C. K., Chen, C. Y., & Chen, Y. H. (2007). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 51(3), 969–976. [Link]

-

Itraconazole. (n.d.). Wikipedia. [Link]

-

Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia. [Link]

-

CYP51 inhibitors. (a) Antifungal drugs, posaconazole and ravuconazole... (n.d.). ResearchGate. [Link]

-

Keniya, M. V., Wilson, R. K., & Tyndall, J. D. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(5), e01131-18. [Link]

-

Lepesheva, G. I., & Waterman, M. R. (2011). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Lipids, 46(12), 1117–1127. [Link]

-

De Beule, K., & Van Gestel, J. (2001). Pharmacology of itraconazole. Drugs, 61 Suppl 1, 27–37. [Link]

-

Simonetti, G., D'Auria, F. D., Mingoia, M., et al. (2001). In vitro activity of propyl gallate-azole drug combination against fluconazole- and itraconazole-resistant Candida albicans strains. Letters in Applied Microbiology, 32(4), 220–223. [Link]

-

Zhang, J., Liu, W., & Liu, J. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 694. [Link]

- Method of synthesizing Itraconazole. (2007).

-

van de Velde, V. J., van Peer, A. P., Heykants, J. J., et al. (2009). Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation. Antimicrobial Agents and Chemotherapy, 53(5), 2101–2105. [Link]

-

A Process For The Preparation Of Itraconazole. (2011). Quick Company. [Link]

-

Heykants, J., Van Peer, A., & Van de Velde, V. (1989). The clinical pharmacokinetics of itraconazole: an overview. Mycoses, 32 Suppl 1, 67–87. [Link]

-

ITRACONAZOLE BRIEF MANUFACTURING PROCESS. (n.d.). ipass.telangana.gov.in. [Link]

-

Van Cutsem, J. (1989). [In-vitro and in-vivo activity of itraconazole]. Mycoses, 32 Suppl 1, 7–13. [Link]

-

What is the mechanism of Itraconazole? (2024). Patsnap Synapse. [Link]

-

Barone, J. A., Moskovitz, B. L., Guarnieri, J., et al. (1998). Enhanced Bioavailability of Itraconazole in Hydroxypropyl-β-Cyclodextrin Solution versus Capsules in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 42(7), 1862–1865. [Link]

-

Cauwenbergh, G. (1991). [Pharmacokinetics of itraconazole]. Mycoses, 34 Suppl 1, 31–34. [Link]

-

Hardin, T. C., Graybill, J. R., Fetchick, R., et al. (1988). Pharmacokinetics of itraconazole following oral administration to normal volunteers. Antimicrobial Agents and Chemotherapy, 32(9), 1310–1313. [Link]

-

Making sense of itraconzole pharmacokinetics. (2000). ResearchGate. [Link]

-

Kim, D. W., Kim, J., Kim, J. Y., et al. (2021). Preparation of Topical Itraconazole with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis. Pharmaceutics, 13(5), 623. [Link]

Sources

- 1. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Itraconazole oral solution | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 7. Azole antifungals - Life Worldwide [en.fungaleducation.org]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Itraconazole? [synapse.patsnap.com]

- 11. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 14. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [In-vitro and in-vivo activity of itraconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Pharmacokinetics of itraconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of Itraconazole and Hydroxyitraconazole in Healthy Subjects after Single and Multiple Doses of a Novel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced Bioavailability of Itraconazole in Hydroxypropylβ-Cyclodextrin Solution versus Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Process For The Preparation Of Itraconazole [quickcompany.in]

- 23. ipass.telangana.gov.in [ipass.telangana.gov.in]

An In-Depth Technical Guide to the Crystal Structure Analysis of Propyl Itraconazole

This guide provides a comprehensive technical framework for the crystal structure analysis of propyl itraconazole, a derivative of the broad-spectrum antifungal agent itraconazole.[1][2][3] While the definitive crystal structure of this compound is not yet publicly documented, this whitepaper outlines a robust, field-proven methodology for its determination and analysis. The protocols and insights presented herein are synthesized from established crystallographic practices for analogous triazole antifungal agents and are intended to equip researchers, scientists, and drug development professionals with the expertise to successfully elucidate and interpret the solid-state architecture of this and similar active pharmaceutical ingredients (APIs).[4][5][6][7]

Introduction: The Rationale for Structural Elucidation

Itraconazole is a cornerstone in the treatment of systemic fungal infections, yet its clinical efficacy is often hampered by poor aqueous solubility and variable bioavailability.[2][8][9] Chemical modification of the itraconazole molecule, such as the substitution of the sec-butyl group with a propyl group to yield this compound, represents a rational approach to modulating its physicochemical properties. The precise three-dimensional arrangement of molecules in the crystalline lattice is a critical determinant of a drug's solid-state properties, including solubility, dissolution rate, stability, and manufacturability. Therefore, a thorough crystal structure analysis is not merely an academic exercise but a foundational step in the preclinical development of a new drug candidate like this compound.

This guide will detail the necessary steps from crystallization to structural refinement and interpretation, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible workflow.

The Crystallization of this compound: The Gateway to High-Quality Diffraction Data

The production of high-quality single crystals is the most critical and often the most challenging phase of crystal structure analysis. The goal is to encourage slow, ordered molecular assembly into a well-defined crystal lattice, minimizing defects and twinning.

Synthesis and Purification of this compound

Prior to crystallization attempts, the synthesis of this compound must be confirmed and the material purified to the highest possible degree (>99%). The synthesis would likely follow established routes for itraconazole, involving the condensation of a suitable triazolone intermediate with the dioxolane moiety.[10][11] Purification can be achieved through column chromatography or recrystallization from an appropriate solvent system. The purity should be verified by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization Methodologies

Given that the optimal crystallization conditions for this compound are unknown, a systematic screening of various solvents and techniques is necessary.

Experimental Protocol: Crystallization Screening by Slow Evaporation

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and toluene).[6]

-

Solution Preparation: Prepare saturated or near-saturated solutions of this compound in each solvent at room temperature or with gentle heating.

-

Filtration: Filter the solutions through a 0.2 µm syringe filter into clean, small vials.

-

Evaporation: Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks.

-

Observation: Regularly inspect the vials under a microscope for the formation of single crystals with well-defined facets.

Rationale: Slow evaporation is a widely used and effective method for obtaining high-quality crystals of organic molecules. The gradual increase in solute concentration allows for controlled nucleation and growth.[6]

Data Collection and Processing: From Crystal to Diffraction Pattern

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule.

Experimental Protocol: SC-XRD Data Collection

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu-Kα or Mo-Kα radiation) and a sensitive detector.

-

Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and collect a series of diffraction images as the crystal is rotated.

-

Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). The data should be corrected for various experimental factors (e.g., Lorentz and polarization effects).

Powder X-ray Diffraction (PXRD)

PXRD is an essential complementary technique used for phase identification, purity analysis, and to characterize the bulk material.[4][7][8]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder.

-

Data Acquisition: Place the powdered sample on a zero-background sample holder and analyze it using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 2-40°.[5]

-

Data Analysis: The resulting diffractogram (intensity vs. 2θ) serves as a fingerprint of the crystalline phase.

The following diagram illustrates the general workflow for crystal structure analysis:

Caption: Workflow for the crystal structure analysis of this compound.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed atomic model.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson synthesis.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is rigorously validated using crystallographic software to check for geometric consistency and to ensure that the model is chemically reasonable.

The results of a successful structure determination would be summarized in a crystallographic information file (CIF) and would include the parameters presented in the table below. Note that the values provided are hypothetical and based on typical data for similar organic molecules.[4][6]

| Crystallographic Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₃₄H₃₆Cl₂N₈O₄ |

| Formula Weight | 691.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 25.0 |

| c (Å) | 13.2 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 3420 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.34 |

| R-factor | < 0.05 |

In-Depth Analysis of the Crystal Structure

A refined crystal structure provides a wealth of information beyond simple atomic coordinates.

Molecular Geometry and Conformation

The analysis begins with an examination of the intramolecular features of this compound. This includes precise bond lengths, bond angles, and torsion angles. A key aspect would be to determine the conformation of the flexible propyl chain and the relative orientations of the various ring systems. This can reveal the presence of any conformational polymorphism, where the same molecule crystallizes in different shapes.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. A detailed analysis of these interactions is crucial for understanding the stability and properties of the crystalline solid. For this compound, one would expect to observe:

-

Hydrogen Bonds: Although a weak hydrogen bond donor, the triazolone ring may participate in C-H···O or C-H···N interactions.

-

π-π Stacking: The aromatic rings (dichlorophenyl and phenylpiperazine) are likely to engage in π-π stacking interactions, which are significant in stabilizing the crystal structure.

-

van der Waals Forces: These ubiquitous forces will contribute to the overall cohesive energy of the crystal.

The following diagram illustrates the key intermolecular interactions that might be observed in the crystal packing of this compound:

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Directions